REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.[CH2:6]([N:8]([N:15]1[CH:19]=[CH:18][CH:17]=[CH:16]1)[C:9]1C=CN=CC=1)[CH3:7].O.O.O.[C:23]([O-:26])(=[O:25])[CH3:24].[Na+].C(=O)([O-])[O-].[Na+].[Na+]>ClC(Cl)C.O.CN(C)C=O>[NH:15]1[CH:16]=[CH:17][CH:18]=[C:19]1[CH:23]=[O:25].[NH:8]1[CH:6]=[CH:7][C:24]([CH:23]=[O:26])=[CH:9]1 |f:2.3.4.5.6,7.8.9|
|
Name
|
|
Quantity
|
23.2 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
20.5 g
|
Type
|
reactant
|
Smiles
|
C(C)N(C1=CC=NC=C1)N1C=CC=C1
|
Name
|
|
Quantity
|
135 mL
|
Type
|
solvent
|
Smiles
|
ClC(C)Cl
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
O.O.O.C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
11.1 g
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resultant clear complex was stirred one hour at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring twelve hours at 95° the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
WASH
|
Details
|
was washed with water and saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to 24 g of an oil
|
Type
|
CUSTOM
|
Details
|
This oil was purified first by flash chromatography (silica, dichloromethane, than 10% ethyl acetate in dichloromethane)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
N1C(=CC=C1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8 g |
Name
|
|
Type
|
product
|
Smiles
|
N1C=C(C=C1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.[CH2:6]([N:8]([N:15]1[CH:19]=[CH:18][CH:17]=[CH:16]1)[C:9]1C=CN=CC=1)[CH3:7].O.O.O.[C:23]([O-:26])(=[O:25])[CH3:24].[Na+].C(=O)([O-])[O-].[Na+].[Na+]>ClC(Cl)C.O.CN(C)C=O>[NH:15]1[CH:16]=[CH:17][CH:18]=[C:19]1[CH:23]=[O:25].[NH:8]1[CH:6]=[CH:7][C:24]([CH:23]=[O:26])=[CH:9]1 |f:2.3.4.5.6,7.8.9|
|
Name
|
|
Quantity
|
23.2 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
20.5 g
|
Type
|
reactant
|
Smiles
|
C(C)N(C1=CC=NC=C1)N1C=CC=C1
|
Name
|
|
Quantity
|
135 mL
|
Type
|
solvent
|
Smiles
|
ClC(C)Cl
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
O.O.O.C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
11.1 g
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resultant clear complex was stirred one hour at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring twelve hours at 95° the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
WASH
|
Details
|
was washed with water and saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to 24 g of an oil
|
Type
|
CUSTOM
|
Details
|
This oil was purified first by flash chromatography (silica, dichloromethane, than 10% ethyl acetate in dichloromethane)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
N1C(=CC=C1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8 g |
Name
|
|
Type
|
product
|
Smiles
|
N1C=C(C=C1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |